Bleomycin (hydrochloride)
Description
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Structure
2D Structure
Properties
IUPAC Name |
3-[[2-[2-[2-[[(2R,3R)-2-[[(2R,3R,4S)-4-[[(2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2S,3R,4R,5R,6R)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H83N17O21S3.ClH/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);1H/t21-,22+,23-,24-,25+,29-,30-,34-,35+,36-,37+,38-,39-,40+,41?,42+,43-,53-,54-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODDZCXQPQPRES-PATWWPTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@H](C(=O)N)N)C(=O)N[C@@H](C(C2=CN=CN2)O[C@@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@@H](C)[C@@H]([C@@H](C)C(=O)N[C@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H84ClN17O21S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Discovery and Origin As a Glycopeptide Antibiotic
The discovery of bleomycin (B88199) is credited to the Japanese scientist Dr. Hamao Umezawa in 1962. wikipedia.orgacs.org While screening culture filtrates of Streptomyces verticillus, Umezawa and his team at the Institute of Microbial Chemistry in Tokyo observed significant anticancer activity. acs.orgnih.gov This led to the isolation and subsequent characterization of the active compound, which they named bleomycin. Umezawa's findings were officially published in 1966. wikipedia.orgbionity.com
Streptomyces verticillus, the bacterium responsible for producing bleomycin, was originally isolated from a soil sample collected at a coal mine in Fukuoka Prefecture, Japan. google.com The production of bleomycin by this bacterium is a complex fermentation process. google.com Research has shown that the biosynthesis of bleomycin involves a large gene cluster, and amplification of this cluster can significantly enhance production yields. eurekalert.org
Bleomycin is not a single compound but rather a family of structurally related glycopeptide antibiotics. acs.orgmcmaster.ca The commercial form, bleomycin sulfate (B86663), is a mixture primarily composed of bleomycin A2 and bleomycin B2. ncats.iodrugbank.com All bleomycins share a common core structure but differ in their terminal amine functional groups. acs.org The complex structure of bleomycin, which includes a disaccharide moiety, is crucial for its biological activity. toku-e.com
The timeline of bleomycin's journey from discovery to clinical use is a testament to its importance. Following its discovery and initial characterization, bleomycin was launched in Japan by Nippon Kayaku in 1969. wikipedia.orgbionity.com It subsequently gained approval from the U.S. Food and Drug Administration (FDA) in July 1973. wikipedia.orgbionity.com
Key Milestones in the History of Bleomycin:
| Year | Event | Reference |
| 1957 | Hamao Umezawa begins a program to discover anticancer drugs from microbes. | nih.gov |
| 1962 | Umezawa discovers the anticancer activity in culture filtrates of Streptomyces verticillus. | wikipedia.orgacs.org |
| 1966 | Umezawa publishes his discovery of bleomycin. | wikipedia.orgbionity.com |
| 1969 | Bleomycin is launched in Japan by Nippon Kayaku. | wikipedia.orgbionity.com |
| 1973 | Bleomycin receives FDA approval in the United States. | wikipedia.orgbionity.com |
| 1981 | The total synthesis of bleomycin A2 is reported by Umezawa and his colleagues. | acs.org |
The unique ability of bleomycin to cleave DNA has been a central focus of research. Early studies revealed that bleomycin's DNA-cleaving action is dependent on the presence of oxygen and metal ions, particularly iron. wikipedia.orgdrugbank.com It is believed that bleomycin chelates with metal ions, forming a pseudoenzyme that reacts with oxygen to generate free radicals, which then cleave the DNA strands. wikipedia.orgdrugbank.com This mechanism of action, which involves both single- and double-strand DNA breaks, is thought to be the primary source of its cytotoxic effects. nih.gov
Further research by scientists like JoAnne Stubbe has provided detailed insights into the intricate mechanism of bleomycin-induced DNA degradation. acs.org Her work, which earned her the 2020 Priestley Medal, has been instrumental in understanding how bleomycin recognizes and cleaves specific DNA sequences. acs.org
Molecular Mechanisms of Action of Bleomycin Hydrochloride
DNA Interaction and Cleavage Pathways
The interaction of bleomycin (B88199) with DNA and the subsequent cleavage of the phosphodiester backbone is a multifaceted process that is dependent on the presence of a metal ion and molecular oxygen. wikipedia.org This process can be dissected into several key steps, from the initial chelation of a metal ion to the generation of reactive oxygen species and the sequence-selective cleavage of the DNA strand.
Bleomycin's structure contains a metal-binding domain that can chelate various divalent metal ions, with iron being the most biologically relevant for its DNA-cleaving activity. patsnap.comnih.gov The formation of an iron-bleomycin complex is a critical initial step in its mechanism of action. nih.gov This complex, in its ferrous (Fe²⁺) state, is capable of binding molecular oxygen to form an activated bleomycin-iron-oxygen species. nih.govresearchgate.net
The iron within the bleomycin complex can undergo redox cycling, a process in which it alternates between its ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states. patsnap.com This cycling is crucial for the continuous generation of reactive oxygen species. The reduction of the bleomycin-Fe(III) complex back to the active bleomycin-Fe(II) form can be facilitated by cellular reducing agents such as NADH-dependent reductases. nih.govnih.gov This enzymatic reduction allows for a catalytic cycle where one molecule of bleomycin can induce multiple DNA cleavage events. nih.gov
| Component | Role | Significance |
|---|---|---|
| Bleomycin | Chelates metal ions and binds to DNA | Provides the structural framework for the DNA-cleaving agent |
| Iron (Fe²⁺/Fe³⁺) | Catalyzes the formation of reactive oxygen species | Essential for the drug's cytotoxic activity |
| Molecular Oxygen (O₂) | Binds to the iron-bleomycin complex | A necessary component for the generation of free radicals |
| Cellular Reducing Agents (e.g., NADH) | Reduces Fe³⁺ to Fe²⁺ | Enables the redox cycling and catalytic activity of bleomycin |
Once the activated bleomycin-iron-oxygen complex is formed, it can generate highly reactive oxygen species (ROS), including superoxide (B77818) (O₂⁻) and hydroxyl radicals (•OH). patsnap.compatsnap.comnih.gov These free radicals are the primary agents responsible for the oxidative damage to the DNA backbone. patsnap.comnih.gov The generation of these ROS is a consequence of the redox cycling of the iron within the bleomycin complex. patsnap.com
The process begins with the one-electron reduction of molecular oxygen bound to the ferrous iron, leading to the formation of a superoxide radical. nih.gov Further reactions can then produce the highly reactive hydroxyl radical, which is a potent oxidizing agent capable of abstracting hydrogen atoms from the deoxyribose sugar of the DNA backbone. nih.govportlandpress.comportlandpress.com This hydrogen abstraction is the initiating event in the DNA strand cleavage process. acs.org
Bleomycin does not cleave DNA randomly; instead, it exhibits a notable sequence selectivity. nih.gov The preferred sites for bleomycin-induced cleavage are at guanine-pyrimidine (G-Py) sequences, particularly 5'-GT and 5'-GC dinucleotides. nih.govnih.govnih.gov The bithiazole rings of the bleomycin molecule are thought to play a role in this sequence recognition, potentially through intercalation or minor groove binding. nih.govpnas.org
The local structure of the DNA can also influence the efficiency and specificity of bleomycin cleavage. nih.gov For instance, while bleomycin shows a preference for G-pyrimidine sequences in mixed-sequence DNA, it can also efficiently cleave regions of (AT)n, specifically at ApT steps. nih.gov Conversely, other structures, such as those of the (TAA)n•(TTA)n type, are not readily cleaved. nih.gov This suggests that the conformational characteristics of the DNA double helix are a key determinant in the binding and cleavage activity of bleomycin. nih.govoup.com
| Sequence | Cleavage Efficiency | Reference |
|---|---|---|
| 5'-GT | High | nih.govnih.gov |
| 5'-GC | High | nih.govnih.gov |
| 5'-GA | Moderate | nih.gov |
| (AT)n at ApT | High (in blocks of three or more) | nih.gov |
| 5'-GG | Very Low | nih.gov |
The oxidative attack by the reactive oxygen species generated by the bleomycin-iron complex leads to the cleavage of the DNA backbone, resulting in both single-strand breaks (SSBs) and double-strand breaks (DSBs). patsnap.comnih.gov DSBs are considered to be the more cytotoxic lesion, as they are more difficult for the cell to repair accurately. patsnap.comnih.gov
A single bleomycin molecule is capable of inducing a double-strand break through a mechanism that involves the cleavage of both strands of the DNA in close proximity. nih.govpnas.org It is proposed that after the initial cleavage of one strand, the bleomycin molecule can be reactivated to cleave the opposing strand. pnas.org The structure of these breaks can vary, with a predominance of blunt ends and single-base 5' extensions. nih.govacs.org The ratio of single-strand to double-strand breaks has been reported to be in the range of 1:3 to 1:20. nih.gov
The DNA damage induced by bleomycin, particularly the strand breaks, directly interferes with fundamental cellular processes such as DNA synthesis and replication. wikipedia.orgdrugbank.com The presence of these lesions on the DNA template can physically obstruct the progression of DNA polymerase, thereby inhibiting the synthesis of new DNA strands. nih.govnih.gov
In addition to this direct, or cis-acting, mechanism, bleomycin can also inhibit DNA replication through an indirect, or trans-acting, mechanism. nih.gov This involves the modulation of crucial replication factors, which can occur even when the DNA template itself is not damaged. nih.gov Studies have shown that bleomycin can inhibit both the initiation and elongation phases of DNA replication. nih.gov
Cellular Responses to Bleomycin-Induced DNA Damage
The extensive DNA damage caused by bleomycin triggers a complex and coordinated cellular response aimed at either repairing the damage or, if the damage is too severe, initiating programmed cell death (apoptosis). patsnap.compatsnap.com This DNA damage response (DDR) involves the activation of various signaling pathways. patsnap.com
Key proteins in the DDR pathway, such as ATM (ataxia telangiectasia mutated) and ATR (ATM-Rad3-related), are activated in response to DNA strand breaks. patsnap.com These proteins, in turn, phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53. patsnap.com The activation of p53 can lead to cell cycle arrest, providing the cell with time to repair the DNA damage. patsnap.com If the damage is irreparable, p53 can initiate apoptosis, thereby eliminating the damaged cell. patsnap.compatsnap.com
Studies in human fibroblast cells have shown that bleomycin treatment leads to the upregulation of several genes involved in the DNA damage response, including CDKN1A, PCNA, BBC3, and PPM1D. nasa.govnih.govnasa.govplos.org The p53 signaling pathway has been identified as a primary response to bleomycin-induced DNA damage. plos.org The cellular response can also involve the generation of reactive oxygen species, which can further contribute to oxidative stress and apoptosis. physiology.org
| Cellular Process | Key Molecules/Pathways Involved | Outcome |
|---|---|---|
| DNA Damage Recognition | ATM, ATR | Initiation of the DNA Damage Response |
| Cell Cycle Arrest | p53, CDKN1A (p21) | Provides time for DNA repair |
| Apoptosis (Programmed Cell Death) | p53, Caspases | Elimination of cells with irreparable DNA damage |
| Gene Expression Changes | Upregulation of CDKN1A, PCNA, BBC3, PPM1D | Modulation of cellular processes in response to damage |
Activation of DNA Damage Response (DDR) Pathways (e.g., ATM, ATR, p53)
Upon inducing single- and double-strand breaks in DNA, Bleomycin triggers the activation of the DNA Damage Response (DDR), a complex signaling network crucial for maintaining genomic integrity. plos.org Key players in this response are the phosphatidylinositol 3-kinase-related kinases (PIKKs), Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR). nih.govnih.govplos.org
Bleomycin-induced double-strand breaks are potent activators of the ATM signaling pathway. plos.org ATM is recruited to the sites of DNA damage, where it becomes activated through autophosphorylation. nih.govyoutube.com Once active, ATM phosphorylates a multitude of downstream substrates, including the checkpoint kinase Chk2 and the tumor suppressor protein p53. youtube.com The activation of the ATM/ATR pathway is a critical step in initiating cell cycle arrest, allowing time for DNA repair. nih.gov
The tumor suppressor p53 is a central mediator of the cellular response to DNA damage. Following Bleomycin-induced DNA damage, p53 is stabilized and activated through phosphorylation by ATM and ATR. youtube.com Activated p53 functions as a transcription factor, upregulating the expression of genes involved in cell cycle arrest and apoptosis. plos.org One of the key downstream targets of p53 is the cyclin-dependent kinase inhibitor p21, which plays a crucial role in cell cycle arrest. youtube.com
| Key Protein | Activating Stimulus (Bleomycin-induced) | Key Downstream Effect |
| ATM | DNA double-strand breaks | Phosphorylation of Chk2 and p53 |
| ATR | Single-strand DNA (exposed during repair) | Phosphorylation of Chk1 and p53 |
| p53 | Phosphorylation by ATM and ATR | Transcriptional activation of p21 |
Modulation of Cell Cycle Progression (e.g., G2 and M phase effects)
A significant consequence of Bleomycin-induced DNA damage and the subsequent activation of the DDR is the arrest of the cell cycle, predominantly at the G2/M checkpoint. nih.govplos.org This arrest prevents cells with damaged DNA from entering mitosis, thereby avoiding the propagation of genomic instability.
The G2/M arrest is primarily orchestrated by the inhibition of the Cyclin B1-Cdk1 complex, the master regulator of entry into mitosis. The ATM/ATR-p53 signaling axis plays a pivotal role in this process. nih.gov Activated p53 transcriptionally upregulates p21, which can directly inhibit the activity of the Cyclin B1-Cdk1 complex. Furthermore, the ATM/ATR-mediated activation of Chk1 and Chk2 leads to the inhibitory phosphorylation of Cdc25 phosphatases. In their inactive state, Cdc25 phosphatases are unable to remove the inhibitory phosphates from Cdk1, thus keeping the Cyclin B1-Cdk1 complex inactive and preventing the cell from progressing into M phase. nih.gov
| Cell Cycle Phase | Key Regulatory Complex | Effect of Bleomycin |
| G2/M Transition | Cyclin B1-Cdk1 | Inhibition, leading to cell cycle arrest |
Mechanisms of Programmed Cell Death Induction (Apoptosis)
When DNA damage is extensive and cannot be repaired, Bleomycin can induce programmed cell death, or apoptosis. This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. nih.govnih.gov
The extrinsic pathway is triggered by the activation of death receptors on the cell surface. Studies have shown that Bleomycin can induce the expression of tumor necrosis factor (TNF) and TNF receptor family genes. nih.govnih.gov This leads to the recruitment of the adaptor protein Fas-associated death domain (FADD), which in turn activates caspase-8, an initiator caspase that sets off a cascade of effector caspases, ultimately leading to apoptosis. nih.govnih.gov
The intrinsic pathway is initiated by intracellular stress, such as DNA damage and oxidative stress, leading to mitochondrial dysfunction. nih.gov Bleomycin-induced reactive oxygen species (ROS) can disrupt the mitochondrial membrane potential. nih.gov This disruption is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak can form pores in the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. youtube.comyoutube.com In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates effector caspases, leading to the execution of apoptosis. youtube.com Bleomycin has been shown to induce the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, which may delay the activation of the intrinsic pathway. nih.govnih.gov
| Apoptotic Pathway | Key Initiating Event (Bleomycin-induced) | Key Proteins Involved |
| Extrinsic | Death receptor activation | TNF, FADD, Caspase-8 |
| Intrinsic | Mitochondrial dysfunction, ROS production | Bcl-2 family (Bax, Bak, Bcl-2), Cytochrome c, Caspase-9 |
Impact on DNA Repair Pathways: Homologous Recombination and Rad51 Modulation
While Bleomycin induces DNA damage, it also impacts the cellular machinery responsible for repairing that damage. Specifically, Bleomycin has been shown to suppress the homologous recombination (HR) pathway, a major mechanism for repairing double-strand breaks. nih.gov
The key protein in HR is Rad51, which facilitates the search for a homologous template and strand invasion. Research has demonstrated that Bleomycin treatment leads to a dose-dependent decrease in the expression of Rad51 at the transcriptional level. nih.gov This reduction in Rad51 levels impairs the efficiency of HR, leading to persistent DNA damage and contributing to cellular senescence and cytotoxicity. nih.gov Interestingly, Bleomycin does not appear to have a significant impact on the non-homologous end joining (NHEJ) pathway of DSB repair. nih.gov
Broader Cellular and Molecular Targets beyond DNA
Mitochondrial Dysfunction and Associated Reactive Oxygen Species Generation
Mitochondria are a significant target of Bleomycin-induced damage. The drug can induce mitochondrial dysfunction, characterized by a reduction in mitochondrial mass and basal oxygen consumption. nih.gov A key consequence of this dysfunction is the increased generation of reactive oxygen species (ROS). nih.gov
Studies have shown that Bleomycin treatment leads to a dose-dependent increase in mitochondrial ROS levels. frontiersin.org This elevated ROS can, in turn, cause further damage to cellular components, including mitochondrial DNA (mtDNA). nih.govresearchgate.net Damage to mtDNA can impair the synthesis of essential mitochondrial proteins, exacerbating mitochondrial dysfunction and creating a vicious cycle of ROS production and damage. researchgate.net This oxidative stress contributes significantly to Bleomycin-induced apoptosis and other cellular responses. frontiersin.org
| Parameter | Effect of Bleomycin | Reference |
| Mitochondrial ROS | Increased in a dose-dependent manner | frontiersin.org |
| Mitochondrial DNA | Damaged | nih.govresearchgate.net |
| Mitochondrial Mass | Reduced | nih.gov |
| Oxygen Consumption | Reduced | nih.gov |
Interference with Phospholipid Biosynthesis and Membrane Integrity in Eukaryotic Cells
Bleomycin can also interfere with the biosynthesis of phospholipids (B1166683), which are essential components of cellular membranes. This interference appears to be an indirect consequence of Bleomycin-induced mitochondrial dysfunction. rutgers.edu
Specifically, Bleomycin has been shown to inhibit the synthesis of phosphatidylcholine and phosphatidylethanolamine. rutgers.edunih.gov The synthesis of these phospholipids is partly dependent on processes that occur within the mitochondria. By disrupting mitochondrial function, Bleomycin compromises the production of these key membrane components. rutgers.edu This alteration in phospholipid biosynthesis can affect the integrity and fluidity of cellular membranes, potentially leading to a loss of cellular homeostasis and contributing to the cytotoxic effects of the drug.
Immunomodulatory Effects on Lymphocyte and Macrophage Proliferation and Function
Bleomycin (hydrochloride) exerts complex and sometimes ambivalent immunomodulatory effects, influencing the activity of key immune cells such as lymphocytes and macrophages. Research indicates that bleomycin possesses immunoaugmenting properties, including the ability to activate macrophages and enhance the production of Interleukin-2 (IL-2) by spleen cells stimulated by mitogens. indexcopernicus.com Furthermore, it has been shown to aid the host's immune response by eliminating suppressor T-lymphocyte activity. indexcopernicus.com
One of the significant actions of bleomycin on macrophages is its ability to repolarize them. Studies have demonstrated that bleomycin can reverse the polarization of M2-macrophages, which are typically associated with tumor promotion, towards an M1-macrophage phenotype. nih.gov M1 macrophages are known to inhibit cell proliferation and induce apoptosis, thereby contributing to an anti-tumor effect. nih.gov This depolarization is linked to bleomycin's capacity to stimulate the production of proinflammatory cytokines, such as IL-1β, IL-6, and IL-18, in monocytic cells by activating Toll-like receptor 2 (TLR2). nih.gov
| Immune Cell Type | Effect of Bleomycin | Associated Mechanism | Reference |
|---|---|---|---|
| Macrophages | Activation and repolarization from M2 to M1 phenotype | Activation of Toll-like receptor 2 (TLR2); increased production of proinflammatory cytokines (IL-1β, IL-6, IL-18) | nih.gov |
| T-Lymphocytes | Elimination of suppressor T-cell activity | Not fully elucidated | indexcopernicus.com |
| Regulatory T-Cells (Tregs) | Increased proliferation | Induction of tumor cell-derived TGFβ | plos.org |
| Natural Killer (NK) Cells | Increased in vitro activity | Not specified | indexcopernicus.com |
| Lymphokine-Activated Killer (LAK) Precursor Cells | Increased in vitro activity | Not specified | indexcopernicus.com |
Direct Protein Interactions and Functional Consequences (e.g., ANXA2, Telomerase)
Bleomycin's mechanism of action involves direct physical interactions with specific cellular proteins, leading to significant functional consequences. Key examples include its binding to Annexin A2 and its influence on the activity of telomerase.
Annexin A2 (ANXA2)
Using a chemical proteomics approach, Annexin A2 (ANXA2) has been identified as a direct binding target of bleomycin in lung epithelial cells. nih.govnih.govresearchgate.net This interaction has been confirmed through both in vitro and in vivo studies. nih.govnih.gov Research has pinpointed that the Glutamic acid residue at position 139 (Glu139) of the ANXA2 protein is essential for this binding to occur. nih.govresearchgate.net
The functional consequences of this interaction are profound. The binding of bleomycin to ANXA2 obstructs the TFEB (transcription factor EB)-induced autophagic flux. nih.govresearchgate.netportlandpress.com TFEB is a primary regulator of the autophagy process. nih.gov By impeding this pathway, the bleomycin-ANXA2 complex contributes to the apoptosis and proliferation of epithelial cells. nih.gov In a separate but related consequence, bleomycin binding can also promote the translocation of ANXA2 to the cell surface. portlandpress.com This surface-expressed ANXA2 can then mediate an inflammatory response through the activation of the nuclear factor (NF)-κB pathway, leading to the production of pro-inflammatory cytokines like IL-6. portlandpress.com
| Parameter | Finding | Reference |
|---|---|---|
| Direct Binding Target | Annexin A2 (ANXA2) | nih.govnih.gov |
| Specific Binding Site | Glutamic acid 139 (Glu139) on ANXA2 | nih.govresearchgate.net |
| Primary Functional Consequence | Impedes TFEB-mediated autophagic flux | nih.govresearchgate.netportlandpress.com |
| Secondary Functional Consequence | Induces cell surface translocation of ANXA2, activating NF-κB pathway and inflammation | portlandpress.com |
Telomerase
Bleomycin's interaction with the telomerase enzyme system is dynamic and time-dependent, particularly in lung epithelial cells. ersnet.orgnih.gov Studies on mouse lung epithelial cells treated with bleomycin revealed an initial, transient increase in telomerase activity, which peaked 24 hours post-treatment. nih.gov This was followed by a significant reduction in activity, falling below control levels by 72 hours. ersnet.orgnih.gov
These changes in enzyme activity have direct consequences for cell fate. The initial elevation in telomerase activity is thought to be a protective response, potentially shielding the cells from robust bleomycin-induced apoptosis. nih.gov Conversely, the subsequent decline in telomerase activity is correlated with a substantial increase in apoptosis. ersnet.orgnih.gov The regulation of telomerase activity by bleomycin appears to occur, at least partially, at the transcriptional level, as evidenced by changes in the mRNA levels of the murine telomerase reverse transcriptase (mTERT) component. ersnet.orgnih.gov
| Time Point | Effect on Telomerase Activity (in vitro) | Functional Consequence | Reference |
|---|---|---|---|
| 24 hours | Transient increase (approx. 41%) | Potentially protective against apoptosis | ersnet.orgnih.gov |
| 72 hours | Reduction (approx. 26% below control) | Associated with significantly elevated apoptosis | ersnet.orgnih.gov |
Signal Transduction Pathway Modulation (e.g., JNK Activation)
Bleomycin modulates several intracellular signal transduction pathways, with the c-Jun N-terminal kinase (JNK) pathway being a prominent example. The activation of JNK, a member of the mitogen-activated protein kinase (MAPK) family, is a critical event in bleomycin-induced cell death in alveolar epithelial cells. physiology.orgnih.gov
The mechanism involves a cascade of events initiated by cellular stress from bleomycin. This stress leads to the activation of the JNK pathway. physiology.org Activated JNK then acts as an upstream regulator for the activation of Bax, a pro-apoptotic protein. nih.gov The activation of Bax is a key step in initiating the mitochondrial pathway of apoptosis, ultimately leading to cell death. physiology.org Experiments using a dominant negative form of JNK have shown that inhibiting this kinase prevents both the activation of Bax and subsequent cell death following bleomycin exposure. physiology.orgnih.gov
Further investigation into the upstream regulators of this pathway has identified Apoptosis signal-regulating kinase 1 (ASK1) as a key mediator. nih.gov Bleomycin treatment is known to increase the production of reactive oxygen species (ROS). nih.gov This rise in ROS causes ASK1 to dissociate from its inhibitor, thioredoxin (Trx1), leading to the phosphorylation and activation of ASK1. nih.gov Activated ASK1 then phosphorylates and activates downstream kinases, including JNK, thereby triggering the apoptotic cascade. nih.gov
| Step | Event | Description | Reference |
|---|---|---|---|
| 1 | Initial Stimulus | Bleomycin induces cellular stress and increases Reactive Oxygen Species (ROS). | nih.gov |
| 2 | Upstream Kinase Activation | ROS causes the dissociation of ASK1 from its inhibitor Trx1, leading to ASK1 phosphorylation (activation). | nih.gov |
| 3 | JNK Activation | Activated ASK1 phosphorylates and activates JNK. | nih.gov |
| 4 | Mitochondrial Pathway Initiation | Activated JNK promotes the activation of the pro-apoptotic protein Bax. | physiology.orgnih.gov |
| 5 | Cellular Outcome | Bax activation triggers the mitochondrial death pathway, leading to apoptosis of alveolar epithelial cells. | physiology.orgnih.gov |
Biosynthesis and Structural Biology of Bleomycin
Characterization of the Biosynthetic Pathway in Streptomyces verticillus
The biosynthesis of bleomycin (B88199) in Streptomyces verticillus ATCC15003 is orchestrated by a large biosynthetic gene cluster (BGC). nih.gov The cloning and sequencing of this gene cluster have been pivotal in elucidating the intricate steps of bleomycin assembly. nih.govnih.gov The pathway follows a hybrid Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) logic, a fascinating example of molecular machinery that combines building blocks from both amino acid and polyketide metabolism. scispace.comunl.edu
The initial stages of biosynthesis involve the assembly of the bleomycin aglycone backbone by a megasynthase complex composed of multiple NRPS and a single PKS module. unl.eduunl.edu This assembly line process sequentially incorporates various amino acid and acetate-derived precursors. The identification and characterization of the blm gene cluster have provided a genetic blueprint for understanding this complex biosynthesis. nih.govresearchgate.net However, for a long time, the genetic manipulation of Streptomyces verticillus was a significant hurdle, which has been overcome by developing methods for intergeneric Escherichia coli-Streptomyces conjugation. nih.govnih.gov This breakthrough has enabled targeted gene deletions and modifications, allowing for the confirmation of the BGC's boundaries and the functional characterization of individual genes. nih.govnih.gov
Enzymatic Steps and Genetic Determinants in Glycopeptide Antibiotic Assembly
The assembly of the bleomycin aglycone is a modular process catalyzed by a series of enzymes encoded by the blm gene cluster. nih.govnih.gov This hybrid system involves ten NRPS genes encoding nine NRPS modules and one PKS gene encoding a single PKS module. nih.govresearchgate.net The process is initiated by the NRPS modules, which selectively activate and tether specific amino acids. The growing peptide chain is then passed to the PKS module, which incorporates a polyketide unit, followed by further elongation by downstream NRPS modules. scispace.comunl.edu
The key enzymatic domains within the NRPS and PKS modules include adenylation (A) domains for substrate selection, peptidyl carrier protein (PCP) and acyl carrier protein (ACP) domains for tethering the growing chain, condensation (C) domains for peptide bond formation, and ketosynthase (KS), acyltransferase (AT), and ketoreductase (KR) domains within the PKS module for polyketide extension and modification. scispace.comunl.edu The unique interplay between the NRPS and PKS modules is a hallmark of bleomycin biosynthesis. nih.govnih.gov Specific genes within the cluster, such as blmIII and blmIV, are involved in the formation of the characteristic bithiazole moiety of bleomycin. nih.gov The final steps in the biosynthesis involve tailoring reactions, including glycosylation, which are catalyzed by enzymes also encoded within the blm cluster. nih.gov
Genetic Determinants of Bleomycin Biosynthesis
| Gene | Enzyme/Protein | Proposed Function in Biosynthesis |
|---|---|---|
| blmIX/blmVIII/blmVII | Hybrid NRPS/PKS/NRPS system | Catalyzes the core assembly of the peptide-polyketide backbone. nih.govscispace.com |
| blmVI, blmV, blmX, blmIXm | NRPS modules | Involved in the sequential condensation of Ser, Asn, Asn, His, and Ala. scispace.com |
| blmIV, blmIII | NRPS modules | Incorporate β-Ala and two molecules of Cys to form the bithiazole moiety. nih.govscispace.com |
| blmD | Decarbamoyl-BLM synthase | Involved in the carbamoyl (B1232498) group transfer to the mannose moiety. nih.govnih.gov |
| blmC | Glycosyltransferase | Likely involved in the attachment of the disaccharide to the aglycone. secondarymetabolites.org |
| blmAB | Resistance genes | Provide self-resistance to the producing organism. nih.govunl.edu |
Role of Saccharide Moieties in Bleomycin Functionality and Cellular Interaction
The primary function of the disaccharide is to facilitate the uptake of bleomycin by cancer cells. acs.org Evidence suggests that the saccharide portion acts as a tumor-targeting agent, potentially by interacting with specific receptors that are upregulated in cancer cells, possibly related to enhanced glycolysis. acs.org Once inside the cell, the sugar moieties also contribute to the DNA binding and cleavage process. The carbamoyl group on the mannose has been shown to interact with the DNA minor groove. nih.gov The presence of the disaccharide potentiates DNA cleavage and enables double-strand DNA breaks, a more lethal form of DNA damage. acs.org Oxidation of the deoxyribose sugar moiety of DNA is a key step in bleomycin-induced DNA damage, leading to strand breaks and the formation of complex DNA lesions. nih.govscirp.org
Impact of Saccharide Moieties on Bleomycin Activity
| Compound | Key Structural Feature | Cytotoxicity | DNA Cleavage Activity |
|---|---|---|---|
| Bleomycin | Complete molecule with disaccharide | High | Potent single- and double-strand cleavage. acs.org |
| Deglycobleomycin | Aglycone without the disaccharide | Significantly diminished | Retains DNA cleavage ability but is less potent. acs.org |
| Analogs with single sugar | Disaccharide replaced with a single sugar | Diminished potency | Diminished potency of DNA cleavage. acs.org |
Strategies for Engineering Biosynthetic Pathways for Novel Analog Production
The elucidation of the bleomycin biosynthetic gene cluster has opened up avenues for generating novel bleomycin analogs through genetic engineering. nih.govnih.gov By manipulating the genes involved in the biosynthesis, it is possible to create derivatives with altered structures and potentially improved therapeutic properties. nih.gov This approach, often referred to as combinatorial biosynthesis, allows for the rational design of new compounds that may be difficult to achieve through chemical synthesis. nih.gov
One strategy involves the targeted inactivation or modification of specific genes within the blm cluster. For example, the in-frame deletion of the blmD gene, which is involved in the carbamoylation of the mannose sugar, resulted in the production of a decarbamoyl-bleomycin intermediate. nih.govnih.gov Another approach is to alter the substrate specificity of the NRPS and PKS modules to incorporate different amino acid or polyketide building blocks into the bleomycin scaffold. nih.gov Furthermore, the glycosylation pattern can be modified by engineering the glycosyltransferase genes or introducing genes from other biosynthetic pathways. researchgate.net These engineered analogs can then be screened for enhanced efficacy, reduced toxicity, or altered target specificity. The ability to genetically manipulate Streptomyces verticillus is a key prerequisite for the successful application of these engineering strategies. nih.gov
Mechanisms of Acquired and Intrinsic Bleomycin Resistance
Enzymatic Inactivation by Bleomycin (B88199) Hydrolase (BLH) and Deamidation
A primary mechanism of bleomycin resistance involves its enzymatic inactivation by bleomycin hydrolase (BLH), a highly conserved cytoplasmic cysteine peptidase. wikipedia.orgnih.gov BLH is a member of the papain superfamily of cysteine proteases and is ubiquitously expressed in various tissues and organisms. nih.govspandidos-publications.com The enzyme's primary function in conferring bleomycin resistance is through the deamidation of a specific β-aminoalanine moiety within the bleomycin molecule. nih.govspandidos-publications.com This catalytic action converts bleomycin into a less toxic metabolite, desamido-bleomycin. nih.govnih.gov The resulting desamido-bleomycin exhibits a significantly reduced capacity to cleave DNA, thereby diminishing its cytotoxic effects. nih.gov
The level of BLH activity within cells can directly correlate with their sensitivity to bleomycin. For instance, cells with lower expression of BLH, such as those in the skin and lungs, are more susceptible to bleomycin-induced toxicity. spandidos-publications.com Conversely, elevated levels of BLH have been associated with increased resistance. nih.govspandidos-publications.com Studies have shown that knocking down BLH expression using siRNA can increase the sensitivity of cancer cells to bleomycin. spandidos-publications.com In animal models, mice lacking the BLH gene were found to be highly sensitive to the toxic effects of bleomycin, underscoring the enzyme's critical protective role. nih.govspandidos-publications.com The enzymatic activity of BLH varies among different cell types within an organ, suggesting a cellular heterogeneity in bleomycin metabolism. nih.gov For example, in the lungs, pulmonary artery endothelial cells and fibroblasts have been shown to have higher BLH activity compared to alveolar and interstitial macrophages. nih.gov
| Cell Type | BLH Activity Level | Reference |
|---|---|---|
| Pulmonary Artery Endothelial Cells | High | nih.gov |
| Pulmonary Fibroblasts | High | nih.gov |
| Alveolar Macrophages | Low | nih.gov |
| Interstitial Macrophages | Low | nih.gov |
| Type II Pneumocytes (Rabbit) | Undetectable | nih.gov |
Role of Bleomycin-Binding Proteins (BBPs) in Protection from DNA Damage
Another significant mechanism of bleomycin resistance is mediated by bleomycin-binding proteins (BBPs) that sequester the drug, thereby preventing it from interacting with and damaging cellular DNA. These proteins confer resistance by tightly binding to bleomycin molecules and inhibiting the generation of DNA-cleaving free radicals. nih.govnih.gov
One of the most well-characterized BBPs is the product of the ble gene found on the transposon Tn5, designated as BLMT. nih.gov BLMT exhibits a strong affinity for bleomycin and effectively quenches its antibacterial and DNA-cleaving activities. nih.gov By binding to bleomycin, BLMT prevents the drug from generating hydroxyl radicals, which are the primary mediators of its DNA-damaging effects. nih.gov
Similarly, the ShBle protein from Streptoalloteichus hindustanus is another BBP that confers resistance to bleomycin. nih.govnih.govresearchgate.net When the gene encoding ShBle is expressed in other organisms, such as the archaeon Haloferax volcanii, it renders them resistant to bleomycin. nih.govnih.gov In Streptomyces verticillus, the producer of bleomycin, resistance is conferred by a protein called BLMA, which also functions by binding to and sequestering bleomycin. nih.gov A bleomycin resistance protein associated with the carbapenemase NDM, known as BRPMBL, has also been shown to prevent bleomycin-mediated DNA damage by directly binding to the drug. nih.gov The mechanism of action for many of these binding proteins involves dimerization to effectively sequester the bleomycin molecule. nih.gov
| Protein | Gene | Origin | Reference |
|---|---|---|---|
| BLMT | ble | Transposon Tn5 | nih.gov |
| ShBle | Sh ble | Streptoalloteichus hindustanus | nih.govnih.gov |
| BLMA | blmA | Streptomyces verticillus | nih.gov |
| BRPMBL | bleMBL | Associated with blaNDM-1 | nih.gov |
Upregulation of Endogenous Antioxidant Defense Systems
Bleomycin exerts its cytotoxic effects primarily through the generation of reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals, which cause oxidative damage to DNA. patsnap.complos.org Consequently, cells can develop resistance by upregulating their endogenous antioxidant defense systems to neutralize these damaging free radicals. Key components of this defense system include enzymes like superoxide dismutase (SOD) and catalase, as well as non-enzymatic antioxidants like glutathione (B108866) (GSH). nih.govphysiology.org
Glutathione, a major intracellular antioxidant, also plays a vital role in detoxifying bleomycin-induced ROS. physiology.orgmdpi.com The balance between reduced (GSH) and oxidized (GSSG) glutathione is critical for maintaining cellular redox homeostasis. An increased capacity to regenerate GSH from GSSG can enhance resistance to oxidative stress. mdpi.com The administration of N-acetylcysteine, a precursor to glutathione synthesis, has shown therapeutic effects in animal models of bleomycin-induced pulmonary fibrosis, highlighting the protective role of the glutathione system. physiology.org
Genetic Determinants of Resistance (e.g., Transposon Tn5, Plasmids pUB110)
Resistance to bleomycin can be conferred by specific genetic elements that can be transferred between organisms. These elements often carry genes that encode proteins providing a direct defense against the drug.
The transposon Tn5 is a well-studied mobile genetic element that carries a gene conferring resistance to bleomycin. nih.govnih.govresearchgate.net This gene, designated ble, encodes the bleomycin-binding protein BLMT, which, as discussed earlier, sequesters the drug. nih.gov The presence of Tn5 provides a significant survival advantage to bacteria like Escherichia coli in the presence of bleomycin. nih.govnih.gov The ble gene is part of a core sequence within Tn5 that also includes resistance genes for other antibiotics like neomycin and streptomycin. mdpi.com The expression of the ble gene from Tn5 has been shown to be an effective selectable marker in various bacteria. researchgate.net
Plasmids can also carry genes that confer resistance to bleomycin. The plasmid pUB110, originally isolated from Staphylococcus aureus, is known to confer resistance to bleomycin. nih.gov The genetic determinants on this plasmid and others like it can be mobilized and transferred to other bacteria, facilitating the spread of antibiotic resistance. nih.gov These genetic elements underscore the ability of microorganisms to acquire resistance through horizontal gene transfer.
Influence of Cellular Transport Mechanisms and Efflux Systems on Resistance
The intracellular concentration of bleomycin is a critical determinant of its cytotoxicity. Therefore, mechanisms that limit its uptake or actively pump it out of the cell can contribute significantly to resistance.
The uptake of bleomycin into cells is a complex process. Studies in yeast suggest that bleomycin may enter cells via the polyamine transport system. nih.govnih.gov This is supported by findings that mutants defective in polyamine transport exhibit resistance to bleomycin, and that uptake can be inhibited by spermine, a natural polyamine. nih.govnih.gov The transport appears to be an active process, dependent on new protein synthesis. nih.govnih.gov In some human cell lines, the L-carnitine transporter hCT2 has been implicated in bleomycin-A5 uptake. spandidos-publications.com
A major mechanism of multidrug resistance in cancer cells involves the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to extrude xenobiotics from the cell. nih.govnih.govnih.govresearchgate.net Several ABC transporters, including P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), have been implicated in resistance to various chemotherapeutic agents. nih.govnih.govnih.govatsjournals.org Exposure to bleomycin has been shown to induce the upregulation of both P-gp and BCRP in murine lungs, in cell types such as alveolar type II cells, fibroblasts, and endothelial cells. nih.govnih.govatsjournals.org This induced expression of efflux pumps can reduce the intracellular accumulation and efficacy of bleomycin and other drugs that are substrates for these transporters. nih.govatsjournals.orgnih.gov The upregulation of these efflux systems represents a significant challenge in cancer chemotherapy, contributing to the failure of drug treatments. nih.govnih.gov
| Mechanism | Protein/System | Function | Effect on Bleomycin Sensitivity | Reference |
|---|---|---|---|---|
| Uptake | Polyamine Transport System | Potential route for bleomycin entry into the cell | Defects in this system can lead to resistance | nih.govnih.gov |
| Uptake | hCT2 (L-carnitine transporter) | Mediates bleomycin-A5 uptake in some cells | Reduced expression may contribute to resistance | spandidos-publications.com |
| Efflux | P-glycoprotein (P-gp/ABCB1) | Pumps bleomycin out of the cell | Upregulation leads to resistance | nih.govnih.govatsjournals.org |
| Efflux | BCRP (ABCG2) | Pumps bleomycin out of the cell | Upregulation leads to resistance | nih.govnih.govatsjournals.org |
Chemical Synthesis and Analog Development of Bleomycin
Methodologies for Total Chemical Synthesis of Bleomycin (B88199) Scaffolds
The total synthesis of bleomycin is a complex undertaking that has been accomplished through convergent strategies, which involve the independent synthesis of key structural fragments followed by their sequential coupling. taylorfrancis.com This approach allows for a more manageable and versatile route to the final complex molecule. The core structure of bleomycin is typically dissected into several key intermediates, the syntheses of which are planned and executed separately before their assembly. taylorfrancis.comnih.gov
The primary intermediates in these synthetic strategies generally include:
A protected pyrimidoblamic acid unit. taylorfrancis.com
A peptide fragment, often a tetrapeptide or smaller peptide units like a threonylbithiazole. taylorfrancis.comnih.gov
The disaccharide moiety, consisting of L-gulose and 3-O-carbamoyl-D-mannose. taylorfrancis.comnih.gov
A β-hydroxyhistidine derivative. taylorfrancis.com
A critical and often rate-limiting aspect of the total synthesis is the efficient construction of the carbohydrate moiety and its subsequent glycosidic linkage to the peptide backbone. taylorfrancis.comnih.gov Researchers have explored various methods to improve the efficiency of this step, including the use of glycosyl bromides or glycosyl trichloroacetimidates as activated donors for the coupling reaction. nih.gov The order of fragment coupling and the choice of protecting groups are crucial for the success of the synthesis, as they influence reaction yields and the ease of purification of intermediates. taylorfrancis.com One successful strategy involved the O-glycosylation of a protected β-hydroxyhistidine derivative with the activated disaccharide, followed by sequential coupling with the other peptide fragments and the pyrimidoblamic acid unit to assemble the complete bleomycin aglycon, which is then elaborated into the final natural product. taylorfrancis.com
| Key Intermediate | Role in Synthesis | Reference |
|---|---|---|
| Pyrimidoblamic Acid | Core scaffold component containing the pyrimidine (B1678525) ring. | taylorfrancis.com |
| Peptide Fragments (e.g., Threonylbithiazole) | Forms the central peptide backbone and DNA-binding domain. | taylorfrancis.comnih.gov |
| Disaccharide Moiety | The carbohydrate unit responsible for cell recognition. | taylorfrancis.comnih.gov |
| β-Hydroxyhistidine | Part of the metal-binding domain and the site of glycosylation. | taylorfrancis.com |
Design and Synthesis of Modified Bleomycin Analogs and Derivatives
The development of modified bleomycin analogs aims to enhance tumor targeting, improve DNA cleavage efficiency, and elucidate the functional roles of its distinct structural domains. acs.orgnih.gov Synthetic efforts have enabled the creation of a wide array of derivatives through modifications of the disaccharide, the metal-binding core, and other key subunits. acs.orgnih.gov
The disaccharide moiety of bleomycin is understood to play a crucial role in the molecule's selective recognition and uptake by tumor cells. acs.orgacs.org This "tumor-seeking" property has prompted research into using the BLM disaccharide as a targeting ligand for other therapeutic agents. acs.org For instance, the synthesis of the BLM disaccharide and its conjugation to the anticancer compound 10-hydroxycamptothecine resulted in a conjugate with significantly improved antitumor activity and enhanced selectivity for cancerous cells over normal cells, while the disaccharide itself was non-cytotoxic. acs.org
Conversely, the removal of the sugar moiety has a significant impact on the molecule's biological activity. Synthetic analogs lacking the carbohydrate domain, known as deglycobleomycins, have been shown to retain the ability to bind metal ions and cleave DNA. nih.gov However, their DNA degradation activity is substantially reduced compared to the parent bleomycin molecule, indicating that the disaccharide is important for optimizing the DNA cleavage process, possibly by helping to correctly position the metal-binding domain within the DNA minor groove. nih.gov
The metal-binding domain is the catalytic core of bleomycin, responsible for chelating a metal ion (typically iron in a biological context) and activating molecular oxygen to generate reactive oxygen species that cleave DNA. nih.gov Altering this domain creates analogs with different biological activities. One area of investigation has been the potential for bleomycin and its metal core analogs to induce heat shock protein 70 (HSP70), a protein known to be involved in cellular stress responses and survival. nih.gov
A study examining bleomycin and six synthetic metal core analogs found that certain derivatives could induce HSP70. nih.gov One analog, HPH-1Trt, was identified as an effective inducer of this protein in various cell lines. nih.gov The mechanism of induction was determined to be an increase in HSP70 mRNA levels. nih.gov To mitigate cellular toxicity observed at higher concentrations of HPH-1Trt, two new derivatives were synthesized. nih.gov One of these, named DHPH-1Trt, demonstrated lower toxicity while retaining high HSP70 induction activity, highlighting the potential for developing metal core analogs as specific inducers of cellular stress-response pathways. nih.gov
| Analog | Modification | Biological Activity | Reference |
|---|---|---|---|
| HPH-1Trt | Metal Core Analog | Induces HSP70 by increasing HSP70 mRNA; shows toxicity at higher concentrations. | nih.gov |
| DHPH-1Trt | Derivative of HPH-1Trt | Induces HSP70 with less cellular toxicity compared to HPH-1Trt. | nih.gov |
Systematic modification of bleomycin's structural subunits has provided valuable insights into their roles in DNA binding and cleavage. The molecule can be broadly divided into three functional domains: the N-terminal metal-binding domain, the central linker, and the C-terminal DNA-binding domain, which includes the bithiazole tail. nih.gov
Structure-Activity Relationship (SAR) Studies of Bleomycin Derivatives
The key findings from SAR studies can be summarized as follows:
The Metal-Binding Domain : Comprising the β-aminoalanine, pyrimidine, and β-hydroxyhistidine moieties, this region is essential for chelating transition metals like Fe(II) and activating oxygen, which is the direct cause of DNA strand scission. nih.gov Modifications to the histidine and threonine residues within or near this domain have been shown to decrease DNA cleavage activity. nih.gov
The Disaccharide Moiety : Attached to the β-hydroxyhistidine, this unit is not directly involved in catalysis but is critical for cellular recognition and uptake, as well as for the optimal positioning of the catalytic core on the DNA substrate. nih.govnih.gov Its removal significantly reduces DNA cleavage efficiency. nih.gov
The DNA-Binding Domain : The C-terminal bithiazole tail and its appended cationic amine group are primarily responsible for DNA recognition and binding, likely through a combination of intercalation and minor groove interactions. nih.gov SAR studies have shown that the nature of the C-terminal amine dictates the DNA binding affinity and can modulate the type of DNA damage (single- vs. double-strand breaks). oncohemakey.com Derivatives with enhanced hydrophobicity or basicity in this tail region exhibit altered DNA binding and cleavage patterns. oncohemakey.com
These studies collectively underscore a clear division of labor within the bleomycin structure, where distinct domains are responsible for DNA binding, metal chelation and catalysis, and cellular targeting.
Advanced Research Methodologies and Experimental Models in Bleomycin Studies
In Vivo Preclinical Models for Studying Bleomycin-Induced Pathologies
While in vitro models are crucial for mechanistic studies, in vivo models are essential for understanding the complex, multi-cellular processes involved in bleomycin-induced pathologies, most notably pulmonary fibrosis.
The administration of bleomycin (B88199) to rodents is the most common and best-characterized experimental model for inducing pulmonary fibrosis, a condition that mimics many aspects of human idiopathic pulmonary fibrosis (IPF).
Establishment: Fibrosis is typically induced in mice or rats by a single or repetitive administration of bleomycin. Several delivery routes are used, each with distinct characteristics:
Intratracheal (IT) Instillation: This is the most common method, delivering bleomycin directly to the lungs. It induces a robust and reproducible fibrotic response characterized by an initial inflammatory phase followed by a fibrotic phase. Devices like the Microsprayer® can be used to generate an aerosol, which may lead to a more uniform distribution and less variability in fibrosis development.
Intraperitoneal (IP) Injection: This systemic route tends to produce fibrotic lesions concentrated under the pleura, which can be more analogous to the pathological distribution seen in some clinical cases of IPF.
Subcutaneous (SC) Injection: This route is also used and can induce significant fibrosis.
Oropharyngeal Aspiration: A non-surgical method for delivering bleomycin to the lungs.
Characterization: The progression of fibrosis in these models is assessed using a multi-faceted approach:
Histopathology: Lung tissue sections are stained (e.g., Masson's trichrome, Picro-Sirius Red) to visualize and quantify collagen deposition and architectural distortion. The severity of fibrosis is often graded using a semi-quantitative method like the Ashcroft score.
Biochemical Analysis: The total amount of collagen in the lung is quantified by measuring the levels of hydroxyproline (B1673980), a major component of collagen.
Bronchoalveolar Lavage Fluid (BALF) Analysis: The fluid is collected to analyze the influx of inflammatory cells (e.g., leukocytes) and the levels of various cytokines and growth factors.
Imaging: Micro-computed tomography (micro-CT) can be used for non-invasive, longitudinal assessment of fibrotic lesion development in the lungs of living animals.
Gene Expression: Analysis of mRNA levels for fibrosis-related markers such as collagen types (e.g., Col1a1), fibronectin, and periostin provides molecular evidence of the fibrotic process.
Refinements: A significant limitation of the single-dose bleomycin model is the tendency for spontaneous resolution of fibrosis over time. To create models of more persistent and progressive fibrosis, researchers have developed refined protocols. One such refinement involves repetitive, bi-weekly intratracheal instillations of bleomycin over several weeks. This approach leads to a sustained decline in lung function and a persistent, progressive fibrotic phenotype, making it more suitable for testing the efficacy of novel anti-fibrotic drug candidates in a chronic disease context. Furthermore, there are notable strain differences in susceptibility to bleomycin-induced fibrosis, with C57BL/6 mice being strong responders, which is an important consideration in model selection.
Comparative Studies of Bleomycin Salt Forms in Disease Modeling
In preclinical research, particularly in the induction of animal models of pulmonary fibrosis, bleomycin is commonly utilized. It is available in different salt forms, primarily as bleomycin sulfate (B86663) and bleomycin hydrochloride. Investigations into whether these different salt forms impact the development and characteristics of the induced disease have been undertaken to ensure the consistency and reproducibility of these models.
A comparative study in Sprague Dawley rats aimed to determine if significant differences existed in the modeling of pulmonary fibrosis when using either bleomycin sulfate or bleomycin chloride administered intratracheally at a dose of 3 mg/kg. The results indicated that both salt forms were effective in inducing pronounced pulmonary fibrosis, as evaluated by body weight changes, hydroxyproline content, and histological assessments. However, notable differences were observed in the cellular composition of the bronchoalveolar lavage fluid (BALF). Animals treated with bleomycin sulfate exhibited a more significant and prolonged inflammatory response, characterized by a substantial increase in the levels of alveolar macrophages and neutrophils, compared to those treated with bleomycin chloride. This suggests that while both salts can be used to model pulmonary fibrosis, the inflammatory component of the disease model is more pronounced with the sulfate form. This could lead to more severe fibrosis in longer-term studies (beyond 21 days).
Another study compared two different commercial formulations of bleomycin: bleomycin sulfate (Blenoxane) and bleomycin hydrochloride from a different supplier. Using high-performance liquid chromatography (HPLC), the study revealed significant compositional differences. The bleomycin sulfate formulation consisted mainly of bleomycin A2 (69%) and bleomycin B2 (29.3%), whereas the bleomycin hydrochloride formulation was predominantly bleomycin A5 (97%). These compositional variations led to altered biological effects in in-vitro and in-vivo cancer models, with the hydrochloride formulation showing slightly greater tumor growth inhibition but also higher lethality at increased doses in mice with B-16 melanoma. While this study did not directly compare the fibrotic effects, it highlights that different salt forms and their specific compositions can have distinct biological activities.
These findings underscore the importance of specifying the salt form of bleomycin used in experimental disease models to ensure the reproducibility and comparability of research findings. The choice of salt form can influence the inflammatory and potentially the fibrotic outcomes in these models.
Investigation of Administration Routes and Dose-Response Effects in Animal Models
The method of bleomycin administration and the dosage used are critical variables that significantly influence the development and characteristics of fibrosis in animal models. Researchers have explored various administration routes to mimic different aspects of human fibrotic diseases.
Administration Routes:
Intratracheal (IT) Instillation: This is a standard and widely used method for inducing pulmonary fibrosis. It results in a form of fibrosis that is accentuated around the bronchioles. However, IT instillation can lead to a heterogeneous distribution of lesions within the lungs. plos.org
Intravenous (IV) or Intraperitoneal (IP) Administration: These systemic routes of administration can induce subpleural scarring, which is more akin to the pattern observed in human idiopathic pulmonary fibrosis (IPF). nih.govnih.gov
Oropharyngeal Aspiration (OA): This less invasive method has been shown to induce a more homogeneous and sustained fibrosis throughout the lung lobes in both mice and rats compared to intranasal administration. nih.govnih.gov This homogeneity is considered to better represent the morphological changes seen in human pulmonary fibrosis. nih.gov Oropharyngeal aspiration also allowed for a reduction in the required bleomycin dose. nih.govnih.gov
Intranasal (IN) Administration: While also used, this route may result in fibrotic lesions that are primarily located around the largest superior airways. nih.gov
Aerosolization: This method has been demonstrated to allow for a more homogeneous distribution of fibrotic lesions throughout the lungs and a persistence of higher-grade damage over time compared to instillation. plos.org
The choice of administration route is a key determinant of the resulting pattern of fibrosis, and researchers select the route that best suits the specific scientific questions being addressed. nih.gov
Dose-Response Effects:
The severity of bleomycin-induced pulmonary fibrosis is directly related to the administered dose. Several studies have characterized these dose-response effects.
In one study using ICR mice, animals were given three consecutive doses of bleomycin at 1, 2, or 4 mg/kg. The results showed a dose-dependent increase in inflammatory cell counts and lactate (B86563) dehydrogenase (LDH) levels in the bronchoalveolar lavage fluid (BALF) at 7 days post-instillation. nih.govnih.gov By day 24, histological analysis revealed that the severity of pulmonary fibrosis, including collagen deposition and interstitial thickening, was greater in the mice that received the 4 mg/kg dose compared to the lower doses. nih.govnih.govnih.gov
Another study in rats investigated a range of bleomycin concentrations (1.5, 3.0, 4.5, and 6.0 mg/kg). They found that increasing doses led to a more robust fibrotic response, as measured by histological scoring (Ashcroft score) and collagen content quantification.
It is crucial to establish a dose that induces a consistent fibrotic response without causing excessive mortality. thermofisher.com For instance, one study noted that a dose of 2.0–2.5 U/kg of bleomycin was effective for modeling lung fibrosis in mice while minimizing sample loss due to high mortality rates. thermofisher.com These dose-response studies are essential for establishing reproducible and relevant animal models for investigating the pathogenesis of fibrosis and for evaluating potential anti-fibrotic therapies. nih.govnih.gov
Dose-Response Effects of Bleomycin in a Mouse Model of Pulmonary Fibrosis
| Bleomycin Dose (mg/kg) | Key Findings at Day 7 | Key Findings at Day 24 |
|---|---|---|
| 1 | Increased inflammatory cells and LDH in BALF | Mild collagen deposition and interstitial thickening |
| 2 | More pronounced increase in inflammatory cells and LDH in BALF | Moderate collagen deposition and interstitial thickening |
| 4 | Significant increase in inflammatory cells and LDH in BALF | Severe collagen deposition, interstitial thickening, and granulomatous lesions |
Advanced Omics and Proteomics Approaches
Chemical Proteomics for Identification of Novel Bleomycin-Binding Targets
Understanding the molecular mechanisms by which bleomycin exerts its therapeutic and toxic effects requires the identification of its direct cellular binding partners. Chemical proteomics has emerged as a powerful strategy for this purpose. This approach utilizes a modified version of the drug molecule to "fish" for its binding proteins within a complex biological sample, such as cell lysates or tissue homogenates.
In the context of bleomycin, researchers have employed a compound-centric chemical proteomics approach to identify novel cellular targets. nih.gov This involved immobilizing bleomycin A5 on NHS-activated Sepharose beads. nih.govdkfz.de These bleomycin-conjugated beads were then incubated with lung homogenates from mice or lysates from human lung epithelial cells. nih.govdkfz.de Proteins that bound to the immobilized bleomycin were then eluted and identified using mass spectrometry. ersnet.org
A significant finding from these studies was the identification of Annexin A2 (ANXA2) as a direct and high-affinity binding target of bleomycin in lung epithelial cells. nih.govbiobasic-asia.comoatext.com The direct interaction between bleomycin and ANXA2 was further validated using techniques such as surface plasmon resonance and isothermal titration calorimetry. nih.govdkfz.de Further investigation revealed that bleomycin binds to a specific residue, Glu139, of ANXA2. biobasic-asia.comoatext.com This interaction was found to be crucial for the induction of pulmonary fibrosis. biobasic-asia.comoatext.com The binding of bleomycin to ANXA2 impedes the TFEB-mediated autophagic flux, a key cellular process for clearing damaged components, which ultimately leads to the development of fibrosis. nih.goversnet.org
This identification of ANXA2 as a specific bleomycin target provides novel insights into the mechanisms underlying bleomycin-induced pulmonary toxicity. nih.govbiobasic-asia.comoatext.com It also opens up the possibility of developing modified bleomycin therapeutics that retain their anticancer activity but have a reduced affinity for ANXA2, thereby minimizing lung toxicity. ersnet.orgbiobasic-asia.comoatext.com
Transcriptomic and Proteomic Analysis of Cellular Responses to Bleomycin Exposure
Exposure of cells and tissues to bleomycin triggers a complex cascade of molecular events, leading to changes in gene and protein expression that underpin its therapeutic and toxic effects. Transcriptomic and proteomic analyses have been instrumental in mapping these cellular responses.
Transcriptomic Analysis:
Genome-wide transcriptional profiling using microarrays and RNA sequencing has revealed significant alterations in gene expression in response to bleomycin. In a mouse model of bleomycin-induced lung fibrosis, a study identified 533 genes that were significantly changed over time. nih.gov These genes were grouped into clusters based on their temporal expression patterns, corresponding to the inflammatory, fibrotic, and resolution phases of the disease process. nih.gov During the inflammatory and fibrotic phases, there was an upregulation of genes related to the extracellular matrix (ECM), including various collagens, matrix metalloproteinases (MMPs), and tissue inhibitor of metalloproteinases 1 (TIMP-1). nih.gov
Another study in a rat model identified three clusters of co-regulated genes that were modulated in a time-dependent manner following bleomycin administration. One of these clusters, which was centered on ECM-related processes, showed a strong correlation with histological parameters of fibrosis and with gene sets from human IPF studies. nih.govdkfz.de In rhesus macaque models, RNA-seq analysis identified 5,734 differentially expressed genes, with enrichment in pathways related to cell adhesion, inflammatory response, and cell cycle regulation. ersnet.org In human fibroblasts, the primary response to bleomycin-induced DNA damage involves the p53 pathway. plos.org
Proteomic Analysis:
Proteomic studies have complemented transcriptomic data by identifying changes at the protein level. A study analyzing the secretome of bleomycin-treated murine lung fibroblasts identified 263 secreted proteins, with 17 being differentially expressed. oatext.com Many of the upregulated proteins were related to the ECM. frontiersin.org
Dynamic proteomics using stable isotope labeling has been employed to analyze the turnover of ECM proteins in bleomycin-induced pulmonary fibrosis. nih.govnih.gov This research showed a significant increase in the synthesis of both soluble and insoluble ECM proteins in fibrotic lung tissue. nih.govresearchgate.net Specifically, the synthesis of fibrillar collagens (types I, III, and V) was markedly elevated. nih.gov In a rat model, a quantitative proteomic analysis identified 146 differentially expressed proteins, with 88 being upregulated and 58 downregulated. ersnet.org These proteins were associated with the ECM, inflammation, and cellular damage responses. ersnet.org
Key Molecular Changes Induced by Bleomycin
| Omics Approach | Key Findings | Associated Cellular Processes |
|---|---|---|
| Transcriptomics | Upregulation of collagens, MMPs, TIMP-1 | Extracellular matrix remodeling, fibrosis |
| Transcriptomics | Activation of p53 pathway genes (e.g., CDKN1A) | DNA damage response, cell cycle arrest |
| Proteomics | Increased synthesis of fibrillar collagens (I, III, V) | Scar tissue formation |
| Proteomics | Differential expression of secreted proteins (e.g., OPN, CHI3L1) | Inflammation, cell-matrix interactions |
Biotechnological and Research Tool Applications of Bleomycin
Use in Gene Selection and Reporter Systems (e.g., Sh ble gene)
Beyond its clinical applications, bleomycin is a valuable tool in molecular biology and biotechnology, primarily for the selection of genetically modified cells. This application is based on the existence of resistance genes that can be introduced into cells, allowing them to survive in the presence of bleomycin or related compounds.
The most commonly used resistance gene for this purpose is the Sh ble gene , which originates from the bacterium Streptoalloteichus hindustanus. nih.govnih.govnih.govoup.comresearchgate.net This gene encodes a small protein known as the bleomycin resistance protein (BRP). nih.gov The mechanism of resistance conferred by the Sh ble protein is direct binding to bleomycin-family antibiotics, including bleomycin and Zeocin (a formulation of phleomycin (B10820842) D1). thermofisher.comoup.cominvivogen.com This binding sequesters the antibiotic, preventing it from intercalating with and cleaving cellular DNA. thermofisher.comoup.com
In genetic engineering, the Sh ble gene is incorporated into expression vectors alongside a gene of interest. These vectors are then introduced into host cells (such as mammalian cells, yeast, or bacteria). The cells are subsequently cultured in a medium containing bleomycin or Zeocin. Only the cells that have successfully taken up the vector and are expressing the Sh ble gene will produce the resistance protein and survive. The non-transformed cells, lacking the resistance gene, will be killed by the antibiotic. This process allows for the selection and isolation of a pure population of genetically modified cells.
The Sh ble gene serves as a dominant selectable marker, meaning its presence is sufficient to confer the resistance phenotype. nih.gov This makes it a highly effective tool in a wide range of molecular biology applications, including:
Stable cell line generation: For the long-term expression of a specific protein.
Gene function studies: Where the effect of expressing a particular gene is investigated.
Reporter gene assays: To study the activity of promoters and other regulatory DNA elements.
The use of the Sh ble gene and bleomycin/Zeocin as a selection system is a fundamental technique that has greatly facilitated research in cellular and molecular biology. biobasic-asia.com
Future Directions and Emerging Research Avenues in Bleomycin Hydrochloride Science
Strategies to Overcome Bleomycin (B88199) Resistance in Research Models
The development of resistance to bleomycin is a significant clinical challenge. nih.gov Research into overcoming this resistance is multifaceted, focusing on the various mechanisms that cancer cells employ to evade the drug's cytotoxic effects. Understanding these mechanisms is the first step toward developing effective countermeasures. nih.govnih.gov
One of the primary mechanisms of resistance is the increased metabolic inactivation of bleomycin by the enzyme bleomycin hydrolase. nih.govpatsnap.com This enzyme, found in various tissues, deaminates bleomycin, rendering it inactive. patsnap.com Research is ongoing to develop inhibitors of bleomycin hydrolase that could be co-administered with bleomycin to maintain its active state within tumor cells.
Another key area of investigation is the enhancement of DNA repair mechanisms in resistant cancer cells. nih.gov Since bleomycin's primary mode of action is inducing DNA strand breaks, cells with a heightened capacity to repair this damage can survive treatment. nih.govpatsnap.com Strategies being explored to counteract this include the use of DNA repair inhibitors in combination with bleomycin. Sensitizing agents that have shown promise in in-vitro studies include common substances like ethanol, caffeine, and the local anesthetic lidocaine, as well as the calcium channel blocker verapamil. nih.gov
The cytokinetic state of the tumor also plays a crucial role in bleomycin sensitivity. The drug is most effective against actively dividing cells, particularly those in the M and G2 phases of the cell cycle. nih.gov Tumors with a large population of quiescent or slow-cycling cells are often inherently resistant. nih.gov Research is therefore focused on developing strategies to synchronize tumor cells in a sensitive phase of the cell cycle before bleomycin administration.
Furthermore, the tumor microenvironment, particularly the presence of hypoxic regions, can contribute to resistance. The DNA-cleaving action of bleomycin is dependent on the presence of oxygen. nih.gov Hypoxic cells are therefore less susceptible to its effects. nih.gov Therapeutic approaches to overcome this include the use of agents that increase tumor oxygenation or drugs that are specifically toxic to hypoxic cells.
Table 1: Investigational Strategies to Overcome Bleomycin Resistance
| Strategy | Mechanism of Action | Research Focus |
|---|---|---|
| Bleomycin Hydrolase Inhibition | Prevents the enzymatic inactivation of bleomycin. | Development of specific small molecule inhibitors. |
| DNA Repair Inhibition | Blocks the cellular pathways that repair bleomycin-induced DNA damage. | Combination therapies with PARP inhibitors and other DNA repair antagonists. |
| Cell Cycle Synchronization | Enriches the population of tumor cells in the bleomycin-sensitive G2/M phase. | Use of cell cycle-arresting agents prior to bleomycin treatment. |
| Targeting Hypoxia | Increases the oxygen-dependent cytotoxicity of bleomycin. | Co-administration of radiosensitizers or hypoxia-activated prodrugs. |
| Efflux Pump Inhibition | Prevents the active removal of bleomycin from cancer cells. | Exploration of broad-spectrum and specific efflux pump inhibitors. |
Development of Novel Bleomycin Analogs with Enhanced Specificity or Reduced Toxicity Profiles
A major focus of current research is the development of new bleomycin analogs with an improved therapeutic index. nih.govresearchgate.net The goal is to create molecules that retain or enhance the antitumor activity of the parent compound while minimizing its toxic side effects, particularly pulmonary fibrosis. nih.govpharmaceutical-journal.com
One promising approach has been the modification of the bleomycin molecule to alter its interaction with the body. A significant breakthrough in this area is the development of deglycosylated bleomycin (deglyco-BLM). pharmaceutical-journal.comnih.gov This analog lacks the sugar moiety of the parent molecule. nih.gov Studies in animal models have shown that deglyco-BLM retains its potent antitumor activity across various cancer types, including leukemia, melanoma, and Hodgkin's lymphoma, but without inducing the lung damage typically associated with bleomycin. pharmaceutical-journal.com The absence of the sugar component appears to prevent the induction of oxidative stress and subsequent inflammatory and profibrotic cytokine production in the lungs. pharmaceutical-journal.com
Engineered biosynthesis is another powerful tool being used to create novel bleomycin analogs. nih.govresearchgate.net By manipulating the biosynthetic gene clusters of the bleomycin-producing organism, Streptomyces verticillus, researchers can introduce specific structural changes to the molecule. researchgate.net This has led to the creation of a variety of new analogs with altered DNA cleavage activity and cytotoxicity. researchgate.net One such example is 6′-deoxy-BLM Z, which has demonstrated significantly improved DNA cleavage activity compared to the parent compound, making it a potentially more potent anticancer agent. researchgate.net
The development of drug delivery systems is also being explored to enhance the specificity of bleomycin and reduce its systemic toxicity. One novel approach involves the use of tumor-derived exosomes as a natural delivery vehicle for bleomycin. These exosomes can be loaded with the drug and have been shown to be highly cancer-targeting, leading to increased accumulation in tumor cells and enhanced antitumor activity in preclinical models. This strategy holds the promise of delivering bleomycin directly to the tumor site, thereby minimizing exposure to healthy tissues and reducing the risk of adverse effects.
Elucidating Undiscovered Bleomycin Targets and Signaling Pathways
While the primary mechanism of bleomycin's antitumor activity is the induction of DNA strand breaks, there is growing evidence that its effects are more complex and involve interactions with other cellular components and signaling pathways. patsnap.comdrugbank.com Research in this area aims to uncover these alternative mechanisms to better understand the full spectrum of bleomycin's activity and to identify new therapeutic opportunities.
At high concentrations, bleomycin has been shown to inhibit RNA and protein synthesis, although to a lesser extent than DNA synthesis. drugbank.com This suggests that bleomycin may have additional intracellular targets beyond DNA. Furthermore, bleomycin has been observed to have immunomodulatory effects, including the inhibition of B cell, T cell, and macrophage proliferation, as well as the impairment of antigen presentation and the secretion of certain cytokines. drugbank.com
Recent studies have begun to unravel the specific signaling pathways that are activated in response to bleomycin-induced cellular damage. For instance, in pulmonary endothelial cells, bleomycin has been shown to induce apoptosis through the extrinsic pathway. nih.gov This involves the activation of caspase-8 and is mediated by the expression of TNF and TNF receptor family genes. nih.gov
The transforming growth factor-beta (TGF-β)/Smad signaling pathway, a key regulator of fibrosis, has also been implicated in the cellular response to bleomycin. nih.gov In the context of pulmonary fibrosis, bleomycin-induced damage leads to the activation of this pathway. nih.gov Interestingly, microRNA-29 (miR-29), which is negatively regulated by TGF-β/Smad signaling, has been identified as a potential therapeutic agent to counteract fibrotic processes. nih.gov
The awakening of dormant cancer cells, a process that can lead to metastatic relapse, has also been linked to bleomycin-induced inflammation. pnas.org In preclinical models, lung inflammation caused by bleomycin can trigger the awakening of dormant breast cancer cells by shifting them from a mesenchymal to a quasi-mesenchymal state, thereby promoting their proliferation. pnas.org This highlights a previously unrecognized role of bleomycin in modulating the tumor microenvironment and influencing metastatic progression.
Interplay of Bleomycin with Cellular Metabolism and Homeostasis
The interaction between bleomycin and cellular metabolism is an emerging area of research that holds the potential to both explain mechanisms of resistance and identify new therapeutic strategies. It is becoming increasingly clear that the metabolic state of a cancer cell can influence its susceptibility to bleomycin and that bleomycin itself can induce significant metabolic and homeostatic perturbations.
One of the key metabolic consequences of bleomycin exposure is the generation of reactive oxygen species (ROS). patsnap.com The DNA-cleaving activity of the bleomycin-iron complex is dependent on the production of these highly reactive molecules. patsnap.com In fibroblast cell lines, bleomycin has been shown to increase both mitochondrial and cellular ROS levels, leading to mitochondrial swelling and the upregulation of pro-fibrotic molecules. frontiersin.org This suggests a direct link between bleomycin-induced oxidative stress and the development of pulmonary fibrosis. frontiersin.org The use of mitochondria-targeted antioxidants, such as MitoQ, has been shown to effectively reduce mitochondrial ROS and attenuate the fibrotic response in preclinical models. frontiersin.org
Metabolic reprogramming is a hallmark of many cancers and can contribute to drug resistance. iiarjournals.org Enhanced glycolysis, even in the presence of oxygen (the Warburg effect), can lead to an acidic tumor microenvironment, which is associated with resistance to various chemotherapeutic agents, including bleomycin. iiarjournals.org Research has shown that targeting cancer cell metabolism can be a viable strategy to overcome drug resistance. iiarjournals.org For example, the anthelmintic drug fenbendazole (B1672488) has been found to inhibit glucose uptake in cancer cells, leading to reduced lactate (B86563) levels and showing potential as a treatment for drug-resistant cancers. iiarjournals.org
Bleomycin has also been shown to induce cellular senescence, a state of irreversible cell cycle arrest, in certain cell types. In myoblasts, for example, bleomycin treatment leads to DNA double-strand breaks and the upregulation of the cell cycle inhibitor p21, resulting in G2/M-phase arrest and a senescent phenotype. This has implications for the long-term effects of bleomycin on tissue homeostasis and regeneration.
Integration of Computational Biology and Artificial Intelligence in Bleomycin Research
One of the key applications of computational biology in bleomycin research is in the design of novel analogs. researchgate.net By using molecular modeling and simulation techniques, researchers can predict how structural modifications to the bleomycin molecule will affect its binding to DNA, its DNA cleavage activity, and its potential for causing toxicity. nih.gov This in silico approach allows for the rapid screening of a large number of potential analogs, identifying the most promising candidates for chemical synthesis and preclinical testing. researchgate.net This can significantly reduce the time and cost associated with the development of new drugs. nih.gov
Furthermore, computational approaches are being used to elucidate the complex signaling pathways and molecular networks that are affected by bleomycin. nih.gov By integrating data from high-throughput screening experiments, researchers can construct detailed models of the cellular response to bleomycin, identifying key nodes in the network that could be targeted to enhance its efficacy or reduce its toxicity. nih.gov
Q & A
Q. What is the mechanism of action of bleomycin hydrochloride, and what types of DNA damage does it induce?
Bleomycin hydrochloride acts as an antitumor antibiotic by inhibiting DNA synthesis and inducing DNA damage through oxidative cleavage. It primarily causes single-strand breaks (SSBs), double-strand breaks (DSBs), and single-base lesions (e.g., apurinic/apyrimidinic sites) . Methodologically, researchers can confirm DNA damage via assays like the Comet assay (for SSBs/DSBs) or γ-H2AX immunofluorescence (for DSB markers). Dose-dependent effects should be validated using cell lines such as human lymphocytes, which are highly sensitive to bleomycin-induced micronuclei formation .
Q. What are standard protocols for using bleomycin hydrochloride in vitro?
For in vitro studies, dissolve bleomycin hydrochloride in sterile water (80 mg/mL, 55.13 mM) or DMSO (45 mg/mL, 31 mM) with sonication and heating to 60°C if necessary . Typical working concentrations range from 1–100 µM, depending on cell type. Dose-response curves should be established using IC50 values as a reference (e.g., 4.0 nM in UT-SCC-19A cells vs. 13–14 nM in UT-SCC-12A/B lines) . Include untreated controls and antioxidant agents (e.g., catalase) to distinguish bleomycin-specific effects from general oxidative stress.
Q. How is bleomycin hydrochloride used to establish pulmonary fibrosis models in rodents?
Administer bleomycin hydrochloride via intratracheal instillation (typical dose: 1–2 U/kg in mice) to induce lung fibrosis. Monitor outcomes such as increased hydroxyproline content (collagen marker), elevated α-smooth muscle actin (α-SMA), and histopathological changes (e.g., Masson’s trichrome staining for collagen deposition). Weight loss at day 7 post-treatment, followed by recovery, is a common in vivo response .
Q. What handling and storage conditions are critical for maintaining bleomycin hydrochloride stability?
Store lyophilized powder at -20°C in airtight, light-protected containers. For dissolved solutions, use aliquots stored at -80°C (stable for 2 years) or 4°C (short-term use). Avoid repeated freeze-thaw cycles. Solubility varies by solvent: 80 mg/mL in water vs. 45 mg/mL in DMSO .
Advanced Research Questions
Q. How can conflicting data on bleomycin’s in vivo effects (e.g., weight loss vs. recovery) be reconciled?
Variations in animal strain, dosing regimen, and endpoint timing may explain discrepancies. For example, C57BL/6 mice often show transient weight loss at day 7 but recover by day 14, whereas fibrosis markers (hydroxyproline, α-SMA) peak later. Include longitudinal monitoring and standardized protocols for dose administration (e.g., intratracheal vs. intravenous) to improve cross-study comparability .
Q. What methodologies optimize bleomycin concentration selection across diverse cell lines?
Conduct pilot studies using cell viability assays (MTT, ATP-based) and DNA damage markers (e.g., phosphorylated ATM/ATR). Account for cell-specific repair mechanisms; for instance, p53-proficient cells may exhibit higher apoptosis thresholds. Use IC50 values as a baseline but adjust for experimental goals (e.g., sublethal doses for senescence studies) .
Q. How do researchers assess bleomycin’s genotoxicity and interpret results in heterogeneous cell populations?
Combine the cytokinesis-block micronucleus assay (CBMN) with fluorescence in situ hybridization (FISH) to distinguish clastogenic (chromosome breaks) vs. aneugenic (whole chromosome loss) effects . For primary cells, flow cytometry can segregate cell-cycle phases, while single-cell RNA sequencing may identify subpopulations with differential DNA repair capacity.
Q. What factors guide the selection of bleomycin analogs (e.g., sulfate vs. hydrochloride) for specific studies?
Bleomycin sulfate (CAS 9041-93-4) and bleomycin A5 hydrochloride (CAS 121032-29-9) differ in solubility and tissue penetration. The hydrochloride form is preferred for pulmonary fibrosis models due to higher lung bioavailability, while sulfate salts may better suit in vitro DNA damage studies . Compare analogs using pharmacokinetic assays (e.g., plasma half-life) and tissue-specific uptake metrics.
Q. How can fibrotic pathway activation (e.g., TGF-β/α-SMA) be quantitatively evaluated post-bleomycin treatment?
Use Western blotting or qPCR to measure α-SMA, collagen I, and TGF-β1 expression in lung homogenates. For spatial resolution, employ immunohistochemistry (IHC) on paraffin-embedded sections. Pair with hydroxyproline assays to correlate molecular markers with collagen deposition .
Q. What experimental design principles ensure reproducibility in bleomycin studies?
Adopt the ARRIVE guidelines for animal studies: specify randomization, blinding, and sample-size calculations. In vitro, include batch controls to account for bleomycin lot variability. Predefine endpoints (e.g., fibrosis scoring criteria) and validate findings using orthogonal methods (e.g., PCR for collagen I alongside histology) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
